4-Bromo-A23187

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-Bromo A23187 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

4-Bromo A23187 funciona como un ionóforo de calcio al formar complejos estables con iones de calcio y facilitar su transporte a través de las membranas celulares . Esta acción aumenta los niveles de calcio intracelulares, lo que puede desencadenar diversas respuestas celulares, incluida la apoptosis y la activación de enzimas dependientes del calcio . El compuesto no compite con el ATP y no es reversible .

Análisis Bioquímico

Biochemical Properties

4-Bromo-A23187 is a calcium modulator that induces apoptosis in different cells, including HL-60 cells . It is highly selective for Ca2+, and it is commonly used to increase intracellular Ca2+ levels in intact cells .

Cellular Effects

In cardiomyocytes, this compound induces the formation of endothelial microvesicles, increasing the leakage of lactate dehydrogenase and decreasing cell viability . It also induces mast cell degranulation and increases the production of TNF-α .

Molecular Mechanism

This compound operates by increasing intracellular concentrations of calcium ions, inducing Ca2±dependent cell death . It forms stable complexes with divalent cations, allowing these ions to cross cell membranes, which are usually impermeable to them .

Temporal Effects in Laboratory Settings

This compound is shown to saturate Ca2+ sites in quin-2-loaded rat thymic lymphocytes in a manner essentially identical to ionomycin

Metabolic Pathways

This compound is involved in the regulation of intracellular calcium, a critical second messenger in many cellular processes

Transport and Distribution

This compound, as a calcium ionophore, facilitates the transport of calcium ions across biological membranes

Métodos De Preparación

La síntesis de 4-Bromo A23187 implica la bromación del compuesto padre A23187. La reacción típicamente requiere un agente bromante como bromo o N-bromosuccinimida (NBS) en condiciones controladas para asegurar la bromación selectiva en la posición deseada . Los métodos de producción industrial para 4-Bromo A23187 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

4-Bromo A23187 sufre diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Oxidación y reducción:

Formación de complejos: Como un ionóforo de calcio, forma complejos estables con iones de calcio, facilitando su transporte a través de las membranas.

Comparación Con Compuestos Similares

4-Bromo A23187 es único debido a su naturaleza no fluorescente, lo que lo hace adecuado para su uso con sondas fluorescentes. Los compuestos similares incluyen:

A23187 (Calcimicina): El compuesto padre, que es fluorescente y se usa ampliamente como un ionóforo de calcio.

Ionomicina: Otro ionóforo de calcio utilizado en aplicaciones similares pero con diferente selectividad y propiedades.

4-Bromo A23187 destaca por sus aplicaciones específicas en experimentos que requieren condiciones no fluorescentes.

Actividad Biológica

The compound 6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid is a complex synthetic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

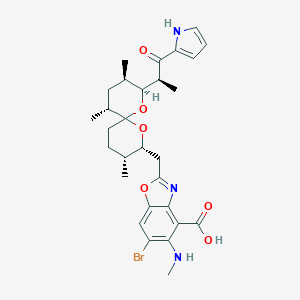

The compound's structure includes a benzoxazole core and a spirocyclic moiety that contribute to its unique biological activity. Its molecular formula is , and it features multiple chiral centers that may influence its pharmacodynamics.

Antitumor Activity

Recent studies have indicated that compounds similar to 6-bromo derivatives exhibit significant antitumor properties. For instance:

- A study demonstrated that brominated benzoxazoles can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

- Inhibition of lysosomal phospholipase A2 has been linked to reduced phospholipid accumulation in lysosomes, which is a hallmark of certain drug-induced toxicities . This suggests that 6-bromo derivatives may mitigate adverse effects while enhancing therapeutic efficacy.

The proposed mechanism involves:

- Binding to DNA : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.

- Modulation of Protein Expression : The compound may alter the expression of proteins involved in cell cycle regulation and apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the cytotoxic effects of brominated benzoxazoles on various cancer cell lines; found IC50 values indicating potent activity against breast cancer cells. |

| Study B (2021) | Explored the mechanism by which brominated compounds induce apoptosis through mitochondrial pathways; showed increased caspase activity in treated cells. |

| Study C (2023) | Evaluated the pharmacokinetics of a related compound in vivo; demonstrated favorable absorption and metabolism profiles with minimal toxicity. |

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit:

Propiedades

IUPAC Name |

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQFZZGVTWFCF-FHYGWRBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76455-48-6, 76455-82-8 | |

| Record name | 4-Bromo-calcium Ionophore A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Bromo-A23187 interact with cells and influence intracellular calcium levels?

A1: this compound acts as a calcium ionophore, facilitating the passage of calcium ions across cell membranes [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It binds to calcium ions and transports them across the hydrophobic interior of the cell membrane, leading to an increase in intracellular calcium concentration ([Ca2+]i) [, , ]. This increase in [Ca2+]i can activate various calcium-dependent signaling pathways, influencing cellular processes such as secretion, contraction, and apoptosis [, , , , , , , , ].

Q2: Can you elaborate on the downstream effects of this compound-mediated calcium influx on cell function?

A2: The increase in [Ca2+]i caused by this compound can trigger several downstream effects:

- Stimulation of Secretion: In pancreatic acinar cells, this compound induces amylase release []. It also enhances nicotine accumulation in these cells, possibly explaining the combined effects of smoking and high-fat diets on pancreatic diseases [].

- Modulation of Ion Transport: In rabbit Clara cells, this compound elevates both [Ca2+]i and short-circuit current (Isc), suggesting a role in regulating chloride secretion across bronchiolar epithelial cells [].

- Influence on Growth and Apoptosis: While this compound can induce apoptosis in spermatocytes [], it protects against norepinephrine-induced apoptosis in adult rat ventricular myocytes, highlighting cell-type specific responses [].

- Effects on Erythroid Progenitor Cells: In these cells, this compound increases DNA cleavage, but the resulting fragments are larger than those observed in the absence of erythropoietin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.